- Synthesis of 1,4,7-triazacyclononane derivatives, World Intellectual Property Organization, , ,
Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)
1,4,7-Trimethyl-1,4,7-triazonane Chemical and Physical Properties
Names and Identifiers
-
- 1,4,7-Trimethyl-1,4,7-triazonane
- 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)
- 1,4,7-Trimethyl-1,4,7-triazacyclononane
- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)
- Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine
- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)
- N,N′,N′′-Trimethyl-1,4,7-triazacyclononane
- TMTAN
-
- MDL: MFCD00012359
- Inchi: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3
- InChI Key: WLDGDTPNAKWAIR-UHFFFAOYSA-N
- SMILES: N1(CCN(C)CCN(C)CC1)C
Computed Properties
- Exact Mass: 171.17400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 91.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Dark brown transparent liquid
- Density: 0.884 g/mL at 25 °C(lit.)
- Boiling Point: 208 ºC
- Flash Point: Degrees Fahrenheit:152.6°F
Degrees Celsius:67°C - Refractive Index: n20/D 1.473(lit.)
- PSA: 9.72000
- LogP: -0.39090
- Sensitiveness: moisture sensitive
- Solubility: Not determined
1,4,7-Trimethyl-1,4,7-triazonane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 3267 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S45-S36-S37-S39
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:0-10°C
- Packing Group:III
- Risk Phrases:R34
1,4,7-Trimethyl-1,4,7-triazonane Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4,7-Trimethyl-1,4,7-triazonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T823755-5g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 98% | 5g |
¥264.00 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1879-5G |
1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3) |
96556-05-7 | >98.0%(GC)(T) | 5g |
¥290.00 | 2024-04-15 | |
| Fluorochem | 226482-1g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 1g |
£19.00 | 2022-02-28 | |
| Fluorochem | 226482-5g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 5g |
£65.00 | 2022-02-28 | |
| Fluorochem | 226482-10g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 10g |
£116.00 | 2022-02-28 | |
| Fluorochem | 226482-25g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 25g |
£240.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-100g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 100g |
¥641.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-25g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 25g |
¥161.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-5g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 5g |
¥34.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-10g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 10g |
¥65.0 | 2023-09-06 |
1,4,7-Trimethyl-1,4,7-triazonane Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
- Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenases, Journal of the American Chemical Society, 2018, 140(44), 14807-14822
Production Method 3
- Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst Recycling, Chemistry - A European Journal, 2014, 20(19), 5802-5814
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt
- Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes, Applied Catalysis, 2016, 511, 78-86
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.5 Solvents: Chloroform ; 5 - 10 min, rt
- Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic Supports, Journal of the American Chemical Society, 2011, 133(46), 18684-18695
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
- A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditions, Chemical Communications (Cambridge, 2010, 46(10), 1640-1642
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min
- Improved synthesis of 1,4,7-trizacyclononane, India, , ,
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12
- Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxide, Coloration Technology, 2012, 128(5), 410-415
Production Method 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C
- Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst, China, , ,
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13
- Method for preparing ligand for catalyst for bleaching paper pulp and fabric, China, , ,
Production Method 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
- Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resource, Molecular Catalysis, 2018, 448, 46-52
1,4,7-Trimethyl-1,4,7-triazonane Raw materials
- 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(phenylsulfonyl)-
- Formaldehyde-d2 (~20% in D2O)
- 1,4,7-Triazonane
- 1,4,7-Tritosyl-1,4,7-triazonane
1,4,7-Trimethyl-1,4,7-triazonane Preparation Products
1,4,7-Trimethyl-1,4,7-triazonane Suppliers
1,4,7-Trimethyl-1,4,7-triazonane Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Tertiary amines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds
Additional information on 1,4,7-Trimethyl-1,4,7-triazonane
Chemical Profile of CAS No. 96556-05-7: 1,4,7-Triazazonane
The compound with CAS No. 96556-05-7 is identified as 1,4,7-Triazazonane, a heterocyclic organic compound belonging to the azonane family. This molecule has gained attention in recent years due to its unique structural properties and potential applications in various fields of chemistry and materials science. The 1,4,7-triazazonane framework is characterized by a six-membered ring containing three nitrogen atoms at positions 1, 4, and 7. This arrangement imparts distinctive electronic and steric properties to the molecule.
Recent studies have focused on the synthesis and characterization of 1,4,7-trimethyl-1,4,7-triazazonane, a derivative of the parent compound. Researchers have explored its potential as a building block for advanced materials and functional molecules. For instance, its ability to form stable coordination complexes with transition metals has been highlighted in several publications. These complexes exhibit promising catalytic activities in organic transformations such as hydrogenation and oxidation reactions.
The structural versatility of 1,4,7-triazazonane has also been leveraged in drug design. Scientists have investigated its role as a scaffold for bioactive compounds targeting specific proteins and enzymes. Computational modeling studies suggest that the molecule's nitrogen-rich framework can facilitate interactions with biological targets through hydrogen bonding and π-interactions.
From an environmental standpoint, the stability and biodegradability of CAS No. 96556-05-7 have been assessed under various conditions. Experimental data indicate that the compound exhibits moderate persistence in aqueous environments but can undergo microbial degradation under specific conditions. These findings are crucial for understanding its ecological impact and guiding safe handling practices.
Looking ahead, ongoing research aims to explore the integration of 1,4,7-triazazonane into polymer systems for advanced materials applications. Its ability to act as a cross-linking agent or a functional additive in polymeric matrices is currently under investigation. Preliminary results suggest that it could enhance mechanical properties while maintaining thermal stability.
In summary, CAS No. 96556-05-7 (1,4,7-Triazazonane) stands out as a versatile compound with diverse applications across chemistry and materials science. Its unique structure continues to inspire innovative research directions aimed at unlocking its full potential while ensuring environmental safety and sustainability.
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